Scandium(III)-carbonat-Hydrat

Übersicht

Beschreibung

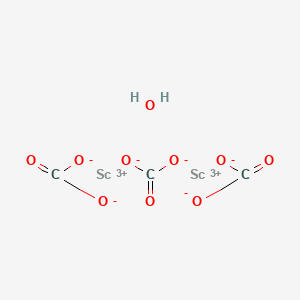

Scandium(III) Carbonate Hydrate is a useful research compound. Its molecular formula is C3H2O10Sc2 and its molecular weight is 287.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality Scandium(III) Carbonate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scandium(III) Carbonate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herstellung anderer Scandiumverbindungen

Scandium(III)-carbonat-Hydrat ist eine wasserunlösliche Quelle, die leicht in andere Scandiumverbindungen, wie z. B. das Oxid, durch Erhitzen umgewandelt werden kann . Dies macht es zu einem wertvollen Ausgangsmaterial bei der Synthese verschiedener Scandiumverbindungen, die in Forschung und Industrie eingesetzt werden .

Herstellung von Scandium-stabilisiertem Zirkoniumdioxid (ScSZ)-Dünnschichten

This compound kann bei der Herstellung von dichten und rissfreien Scandium-stabilisierten Zirkoniumdioxid (ScSZ)-Dünnschichten verwendet werden . Diese Dünnschichten finden Anwendung in Brennstoffzellen mit fester Oxidkeramik (SOFCs), Sauerstoffsensoren und anderen Hochtemperaturanwendungen .

Herstellung von Scandium-dotierten Indiumoxid-Halbleitern

This compound kann zur Herstellung von Scandium-dotierten Indiumoxid-Halbleitern verwendet werden . Diese Halbleiter können als Elektronentransportschicht in Leuchtdioden mit Feldeffekt (LEFETs) fungieren .

Forschung an hydratisierten Scandium(III)-Ionenstrukturen

Das hydratisierte Scandium(III)-Ion und seine Hydrolysekomplexe in this compound können mit Hilfe von Röntgenabsorptionsspektroskopie (XAFS) und Röntgenbeugung bei großen Winkeln (LAXS) charakterisiert werden . Diese Forschung kann wertvolle Erkenntnisse über das Hydratations- und Hydrolyseverhalten von Scandium(III)-Ionen liefern .

Wirkmechanismus

Target of Action

Scandium(III) Carbonate Hydrate primarily targets the hydration process in aqueous solutions . The compound interacts with water molecules, leading to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes .

Mode of Action

The interaction of Scandium(III) Carbonate Hydrate with its targets involves the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc 2 (µ-OH) 2 (H 2 O) 10] 4+, is the predominating species .

Biochemical Pathways

The biochemical pathways affected by Scandium(III) Carbonate Hydrate primarily involve the hydration process and the formation of hydrolysis products . The compound’s interaction with water molecules leads to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes, affecting the overall biochemical environment .

Pharmacokinetics

The compound’s interaction with water molecules and the resulting formation of hydrated scandium(iii) ions and dimeric hydrolysis complexes suggest that its bioavailability may be influenced by factors such as the acidity of the solution .

Result of Action

The primary molecular and cellular effects of Scandium(III) Carbonate Hydrate’s action involve changes in the hydration process and the formation of hydrolysis products . These changes can affect the overall biochemical environment, potentially influencing various cellular processes .

Action Environment

The action of Scandium(III) Carbonate Hydrate is influenced by environmental factors such as the acidity of the solution . In strongly acidic solutions, the compound forms eight-coordinated scandium(III) ions, while in less acidic solutions, it forms dimeric hydrolysis products . These differences in action can affect the compound’s efficacy and stability .

Biochemische Analyse

Biochemical Properties

Scandium(III) Carbonate Hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with certain biomolecules, which can influence their activity and stability. For instance, scandium ions can bind to the active sites of enzymes, potentially inhibiting or enhancing their catalytic activity. Additionally, Scandium(III) Carbonate Hydrate can interact with proteins, altering their conformation and affecting their function .

Cellular Effects

The effects of Scandium(III) Carbonate Hydrate on cells and cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, scandium ions can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns and metabolic fluxes within the cell. Furthermore, Scandium(III) Carbonate Hydrate can affect the stability and function of cellular membranes, impacting overall cell viability and function .

Molecular Mechanism

At the molecular level, Scandium(III) Carbonate Hydrate exerts its effects through various mechanisms. One key mechanism involves the binding of scandium ions to biomolecules, such as enzymes and proteins. This binding can lead to changes in the conformation and activity of these biomolecules. Additionally, scandium ions can act as cofactors in certain biochemical reactions, influencing the rate and outcome of these reactions. The interaction of Scandium(III) Carbonate Hydrate with nucleic acids can also result in changes in gene expression, further affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of Scandium(III) Carbonate Hydrate can change over time in laboratory settings. The stability and degradation of the compound are important factors to consider. Over time, Scandium(III) Carbonate Hydrate may undergo hydrolysis, leading to the formation of different scandium species. These changes can impact the compound’s effectiveness and its long-term effects on cellular function. In both in vitro and in vivo studies, it is crucial to monitor the temporal dynamics of Scandium(III) Carbonate Hydrate to understand its full range of effects .

Dosage Effects in Animal Models

The effects of Scandium(III) Carbonate Hydrate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or stabilizing proteins. At higher doses, Scandium(III) Carbonate Hydrate can become toxic, leading to adverse effects on cellular function and overall organism health. It is important to determine the threshold doses at which these effects occur to ensure safe and effective use of the compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of Scandium(III) Carbonate Hydrate within cells and tissues are essential for its biological activity. The compound can be taken up by cells through various transport mechanisms, including endocytosis and passive diffusion. Once inside the cell, Scandium(III) Carbonate Hydrate can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall efficacy and its ability to reach target sites within the cell .

Subcellular Localization

Scandium(III) Carbonate Hydrate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, scandium ions may accumulate in the nucleus, where they can interact with nucleic acids and influence gene expression. Alternatively, Scandium(III) Carbonate Hydrate may localize to the mitochondria, affecting cellular respiration and energy production .

Eigenschaften

IUPAC Name |

scandium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSVBJUAOGPNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17926-77-1 | |

| Record name | 17926-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)

![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)

![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole hydrochloride](/img/structure/B1473413.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)

methanone hydrobromide](/img/structure/B1473421.png)

![2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride](/img/structure/B1473422.png)

![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)